19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid
Description
Properties
IUPAC Name |
19-hydroxynonadec-2-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O7/c23-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18(21(26)27)19(22(28)29)17-20(24)25/h23H,1-17H2,(H,24,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHMZBMHULTCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCC(=C(CC(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50775554 | |
| Record name | 19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50775554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181514-10-3 | |
| Record name | 19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50775554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts like sulfuric acid.
Scientific Research Applications
Applications in Scientific Research
19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid has a wide range of applications across different scientific disciplines:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structural features enable it to participate in various organic reactions, leading to the development of new compounds with specific properties.
Biology
Research has focused on the compound's potential role in biological pathways and interactions. Its ability to form hydrogen bonds and ionic interactions with proteins and enzymes suggests that it may influence various biochemical processes.
Medicine
The compound is being investigated for its potential therapeutic properties . Preliminary studies suggest that it may have antioxidant and anti-inflammatory effects, positioning it as a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds used in various manufacturing processes.
Recent studies have explored the biological implications of this compound:
Antioxidant Activity
Research indicates that structurally similar tricarboxylic acids exhibit significant antioxidant properties. The tricarboxylic acid moiety may contribute to scavenging free radicals, potentially preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In models of induced inflammation, derivatives of tricarboxylic acids have been shown to reduce pro-inflammatory cytokines. This suggests that 19-hydroxynonadec-2-ene could be beneficial in developing anti-inflammatory drugs.
Cell Proliferation
Investigations into the effects on cell growth have indicated that certain carboxylic acids can influence cancer cell proliferation. Further exploration is warranted to understand the role of 19-hydroxynonadec-2-ene in cancer biology.
Case Study 1: Antioxidant Properties
A study conducted on structurally similar tricarboxylic acids demonstrated significant antioxidant activity in vitro. The mechanism involved the reduction of reactive oxygen species (ROS), indicating potential applications in preventing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation, compounds akin to 19-hydroxynonadec-2-ene were shown to reduce pro-inflammatory cytokines significantly. This suggests that the compound could be beneficial in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences
The table below highlights key structural and functional differences between 19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid and citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid):
Key Observations :
- The extended hydrocarbon chain in this compound likely reduces water solubility compared to citric acid, which is highly soluble in water (59.2 g/100 mL at 20°C) .
Physical and Chemical Properties
Notes:
- The longer chain in this compound increases van der Waals forces, raising melting and boiling points relative to citric acid.
- Acidity may vary due to electron-withdrawing effects of the double bond and hydroxyl group.
Biological Activity
19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid is a complex organic compound notable for its unique structural features, including a hydroxyl group, a double bond, and three carboxylic acid groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. Its structure allows for diverse chemical reactions and interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Weight | 414.5 g/mol |
| CAS Number | 181514-10-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions with proteins and enzymes, potentially influencing their activity.
Potential Biological Targets:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could interact with cell surface receptors, affecting signal transduction pathways.
Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties. The tricarboxylic acid moiety may contribute to scavenging free radicals.
- Anti-inflammatory Effects : Some studies suggest that derivatives of tricarboxylic acids can modulate inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis.
- Cell Proliferation : Investigations into the effects on cell growth have shown that certain carboxylic acids can influence cancer cell proliferation, suggesting a need for further exploration of 19-hydroxynonadec-2-ene's role in cancer biology.
Case Study 1: Antioxidant Properties
A study conducted on structurally similar tricarboxylic acids demonstrated significant antioxidant activity in vitro. The mechanism involved the reduction of reactive oxygen species (ROS), indicating potential applications in preventing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation, compounds akin to 19-hydroxynonadec-2-ene were shown to reduce pro-inflammatory cytokines. This suggests that the compound could be beneficial in developing anti-inflammatory drugs.
Q & A
Q. What are the recommended methods for synthesizing 19-Hydroxynonadec-2-ene-1,2,3-tricarboxylic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as catalytic cross-coupling or hydroxylation of pre-functionalized alkenes. For example, palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) can be adapted to introduce the hydroxyl and carboxylic acid groups. Key steps include:
- Catalyst Selection : Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand .
- Solvent System : Anhydrous tetrahydrofuran (THF) under nitrogen to prevent oxidation .
- Purification : Column chromatography (silica gel) and recrystallization for isolating the product .
Example reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 48 hours |
| Catalyst Loading | 150 mg Pd(OAc)₂ per 502 mg substrate |
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone .
- Infrared Spectroscopy (IR) : Detect hydroxyl (-OH) and carboxylic acid (-COOH) functional groups (stretching at ~2500-3500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (e.g., λ = 210 nm) to quantify impurities .
- Melting Point Analysis : Compare observed values with literature data (if available) .
- Elemental Analysis (EA) : Verify C, H, and O content against theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Cross-Validation : Compare data from multiple techniques (e.g., differential scanning calorimetry for melting points and gravimetric analysis for solubility) .
- Standardized Protocols : Adopt NIST-recommended methods for calorimetry and phase equilibria studies to minimize experimental variability .
Example solubility assessment workflow:
| Step | Method |
|---|---|
| Sample Preparation | Saturation in aqueous/organic solvents |
| Quantification | UV-Vis spectroscopy or titration |
Q. What experimental strategies can elucidate the reactivity of the hydroxyl and carboxylic acid groups in this compound?
- Methodological Answer :
- Functional Group Protection/Deprotection : Use silylation (e.g., TMSCl) to protect hydroxyl groups while modifying carboxylic acids .
- Kinetic Studies : Monitor esterification rates with alcohols under acidic conditions (e.g., H₂SO₄ catalysis) .
- X-ray Crystallography : Resolve crystal structures to identify hydrogen-bonding networks influencing reactivity .
Q. How can computational modeling complement experimental studies of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydroxyl and carboxyl groups to predict stability .
- Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., water, DMSO) .
Example validation metrics:
| Parameter | Experimental (NIST) | Computational |
|---|---|---|
| Molar Mass | 192.12 g/mol (citric acid analog) | 192.10 g/mol (DFT) |
| pKa (COOH) | ~3.1 | 3.2 (predicted) |
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First-Aid Measures :
- Skin Contact : Wash with soap/water; consult a physician if irritation persists .
- Inhalation : Move to fresh air; seek medical attention for respiratory distress .
- Storage : In airtight containers away from oxidizers and bases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
